

Spectral Analysis of 2-Amino-3,5-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorophenol

Cat. No.: B112039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-3,5-difluorophenol** (CAS No: 163733-98-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside computed Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

Due to the limited availability of experimentally derived spectra in the public domain, this section presents high-quality predicted data obtained from computational models. These predictions serve as a valuable reference for the identification and characterization of **2-Amino-3,5-difluorophenol**.

¹H NMR (Proton NMR) Spectral Data

The predicted ¹H NMR spectrum of **2-Amino-3,5-difluorophenol** reveals the chemical environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
H-4	6.6 - 6.8	Doublet of doublets (dd)	Coupling to F-3 and F-5
H-6	6.4 - 6.6	Doublet of doublets (dd)	Coupling to F-5 and H-4
-NH ₂	3.5 - 5.0	Broad singlet (br s)	Chemical shift can vary with solvent and concentration
-OH	8.5 - 9.5	Broad singlet (br s)	Chemical shift can vary with solvent and concentration

¹³C NMR (Carbon-13 NMR) Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. Chemical shifts (δ) are reported in ppm.

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
C-1 (-OH)	145 - 150	
C-2 (-NH ₂)	130 - 135	
C-3 (-F)	150 - 155 (d, ¹ JCF)	Large coupling constant due to direct attachment to fluorine
C-4	100 - 105 (dd, ² JCF, ⁴ JCF)	Coupling to F-3 and F-5
C-5 (-F)	155 - 160 (d, ¹ JCF)	Large coupling constant due to direct attachment to fluorine
C-6	105 - 110 (dd, ² JCF, ³ JCH)	Coupling to F-5 and H-4

IR (Infrared) Spectral Data

The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in **2-Amino-3,5-difluorophenol**.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenolic)	3600 - 3200	Strong, Broad
N-H Stretch (Amine)	3500 - 3300	Medium, Doublet
Aromatic C-H Stretch	3100 - 3000	Medium
Aromatic C=C Stretch	1620 - 1450	Medium to Strong
C-N Stretch	1350 - 1250	Medium
C-F Stretch	1250 - 1000	Strong
O-H Bend	1200 - 1100	Medium
N-H Bend	1650 - 1550	Medium

Mass Spectrometry (MS) Data

The following computed mass spectrometry data is available for **2-Amino-3,5-difluorophenol**.

Property	Value	Source
Molecular Formula	C ₆ H ₅ F ₂ NO	PubChem
Molecular Weight	145.11 g/mol	PubChem
Monoisotopic Mass	145.03392011 Da	PubChem

Predicted Collision Cross Section (CCS) for various adducts:

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	146.04120	122.5
[M+Na] ⁺	168.02314	132.8
[M-H] ⁻	144.02664	122.9

Experimental Protocols

The following sections outline generalized experimental procedures for acquiring NMR, IR, and MS spectra for aromatic compounds like **2-Amino-3,5-difluorophenol**. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

- **2-Amino-3,5-difluorophenol** sample
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Amino-3,5-difluorophenol** for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO- d_6 is often a good choice for phenols and amines to observe exchangeable protons).
- Gently vortex the vial to ensure the sample is fully dissolved.
- Using a pipette with a filter, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the 1H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the 1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Amino-3,5-difluorophenol** sample (solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **2-Amino-3,5-difluorophenol** sample onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The software will automatically subtract the background spectrum.
 - Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

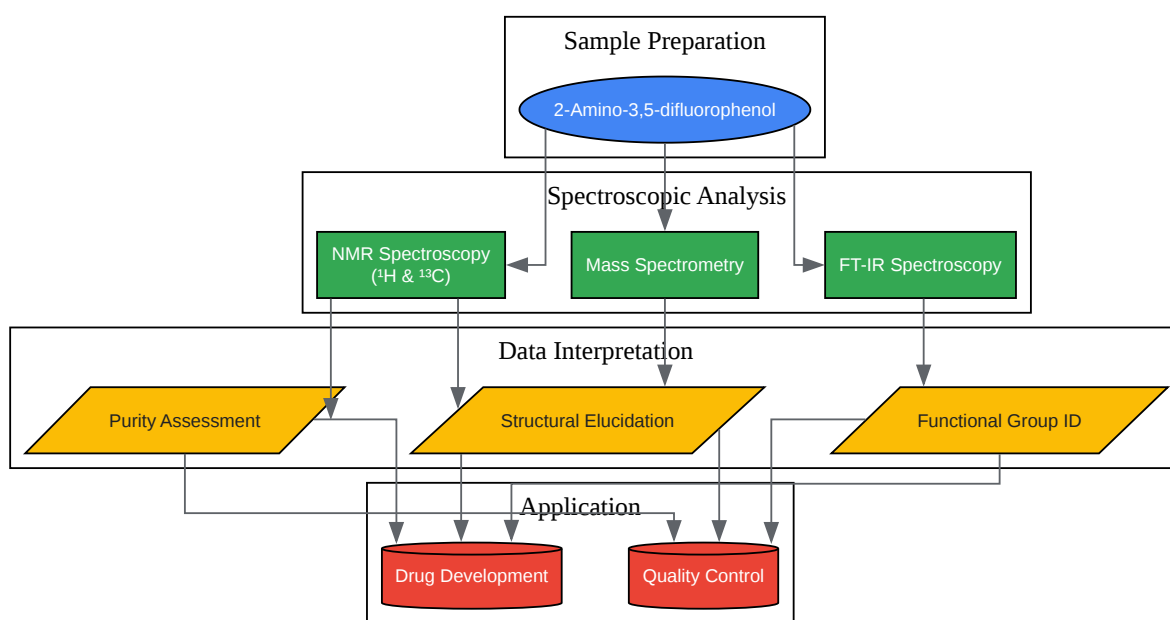
- **2-Amino-3,5-difluorophenol** sample
- Solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Vials and syringes

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
 - Acquire the mass spectrum in the desired mass range.
- Data Analysis:
 - Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
 - Analyze the fragmentation pattern to gain structural information.

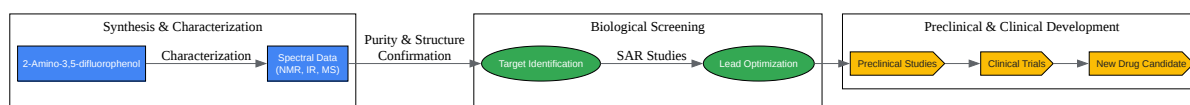
Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectral analysis and a conceptual pathway for the application of this data.



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Caption: General workflow for the spectral analysis of a chemical compound.



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Caption: Conceptual pathway for drug development utilizing spectral data.

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